

An In-depth Technical Guide to Ferrous Nitrate Hexahydrate: Crystal Structure and Analysis

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Compound of Interest

Compound Name: Ferrous nitrate hexahydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, properties, and analysis of **ferrous nitrate hexahydrate** ($\text{Fe}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$). It is intended for professionals in research and development who require detailed information on this compound's physicochemical characteristics.

Crystal Structure and Properties

Ferrous nitrate hexahydrate is a green crystalline solid that is highly soluble in water.^[1] It is the most common hydrated form of iron(II) nitrate and is notable for its instability in air, which can lead to oxidation to the ferric (Fe^{3+}) state.^[1]

Coordination and Molecular Structure

The core of the **ferrous nitrate hexahydrate** crystal structure is the hexaaquairon(II) complex cation, $[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$.^[2] In this complex, the central iron(II) ion is coordinated to six water molecules in an octahedral geometry.^[2] The nitrate ions (NO_3^-) are not directly bonded to the iron center but exist as counter-ions within the crystal lattice, stabilized by an extensive network of hydrogen bonds.^[2] The coordinated water molecules act as hydrogen bond donors, interacting with the oxygen atoms of the nitrate anions to create a stable, ordered lattice.^[2]

A crucial point of note is that while the nature of the $[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$ aquo complex is well-established, a complete, definitive crystal structure for $\text{Fe}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ determined by X-ray

crystallography has not been reported in the reviewed literature.[1] Some sources suggest an orthorhombic crystal system, but detailed crystallographic data like unit cell parameters and atomic positions are not available.[1] The Fe-O bond distance in the $[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$ complex is approximately 2.13 Å, which is longer than the 1.99 Å distance found in the corresponding ferric $[\text{Fe}(\text{H}_2\text{O})_6]^{3+}$ complex.[1]

Physicochemical Properties

A summary of the key quantitative data for **ferrous nitrate hexahydrate** is presented in the table below.

Property	Value
Chemical Formula	$\text{Fe}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$
Molar Mass	287.94 g/mol
Appearance	Green crystals
Melting Point	60 °C
Decomposition Point	61 °C (decomposes to iron(III) oxide)[1]
Solubility in Water	87.525 g/100 mL[1]
Crystal System	Orthorhombic (suggested, not confirmed)[1]
Coordination Geometry	Octahedral ($[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$)[2]
Fe-O Bond Length	~2.13 Å ($[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$)[1]

Experimental Protocols

Synthesis of Ferrous Nitrate Hexahydrate

Method 1: Reaction of Iron with Nitric Acid

This method involves the direct reaction of iron metal with cold, dilute nitric acid.[1]

- Protocol:
 - Place iron filings or powder in a reaction vessel.

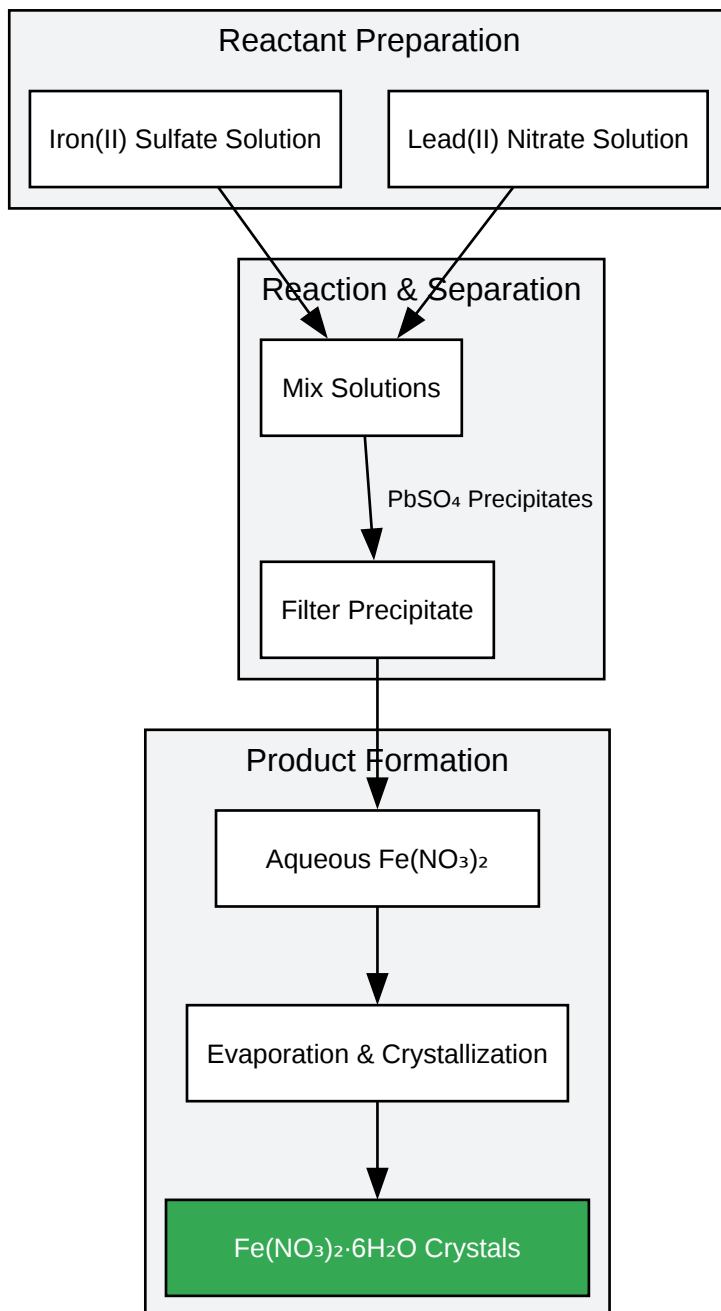
- Slowly add cold (< 25°C), dilute nitric acid to the iron under constant stirring in an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2] The reaction is: $3 \text{ Fe} + 8 \text{ HNO}_3 + 12 \text{ H}_2\text{O} \rightarrow 3 \text{ Fe}(\text{NO}_3)_2(\text{H}_2\text{O})_6 + 2 \text{ NO}$. [1]
- Control the temperature of the reaction mixture, as higher temperatures can promote the formation of ferric nitrate.
- Once the reaction is complete, filter the resulting solution to remove any unreacted iron.
- Gently heat the solution to concentrate it, then allow it to cool slowly to form green crystals of **ferrous nitrate hexahydrate**.
- Isolate the crystals by filtration.

Method 2: Metathesis Reaction

This route involves a double displacement reaction between iron(II) sulfate and lead(II) nitrate. [1][2]

- Protocol:
 - Prepare a solution of iron(II) sulfate in dilute ethanol.
 - Prepare a separate solution of lead(II) nitrate.
 - Slowly add the lead(II) nitrate solution to the iron(II) sulfate solution with stirring.
 - A precipitate of lead(II) sulfate (PbSO_4) will form.
 - Remove the precipitate by filtration.
 - The filtrate contains aqueous ferrous nitrate.
 - Crystallize the **ferrous nitrate hexahydrate** from the solution by evaporation of the solvent. [1]

Synthesis Workflow: Metathesis Reaction



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A flowchart of the metathesis synthesis protocol.

Crystal Structure Analysis: X-ray Diffraction (XRD)

X-ray Diffraction is the primary technique for determining the crystal structure of a material.

- Protocol:
 - A finely ground powder of the crystalline sample is prepared and mounted on a sample holder.
 - The sample is irradiated with a monochromatic X-ray beam of a specific wavelength. For iron-containing samples, a cobalt (Co) radiation source is often preferred over a copper (Cu) source to minimize fluorescence, which can obscure the diffraction pattern.
 - The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
 - The resulting diffraction pattern, a plot of intensity versus 2θ , is unique to the crystal structure.
 - The positions and intensities of the diffraction peaks are used to determine the unit cell dimensions, and in a full structure solution, the space group and atomic positions within the unit cell.

Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

- Protocol:
 - A small amount of the sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed as a thin film on a suitable substrate.
 - The sample is placed in the path of an infrared beam.
 - The instrument measures the frequencies at which the sample absorbs radiation.
 - The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds within the molecule. For **ferrous nitrate hexahydrate**,

characteristic peaks for the nitrate ion (N-O stretching and bending) and coordinated water (O-H stretching and bending) would be expected.

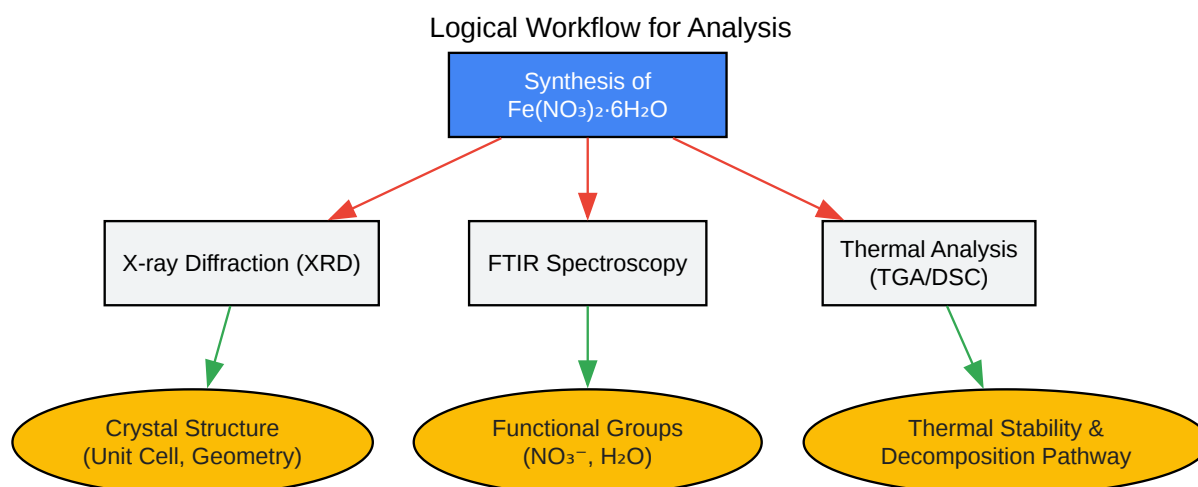
Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of the compound.

- Protocol (TGA):
 - A small, precisely weighed sample is placed in a crucible within the TGA instrument.
 - The sample is heated at a controlled rate in a specific atmosphere (e.g., air, nitrogen).
 - The instrument continuously measures the mass of the sample as a function of temperature.
 - Mass loss events correspond to processes such as dehydration or decomposition. For $\text{Fe}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$, an initial mass loss corresponding to the six water molecules would be observed, followed by decomposition of the anhydrous salt at a higher temperature.^[1]

Structural and Analytical Relationships

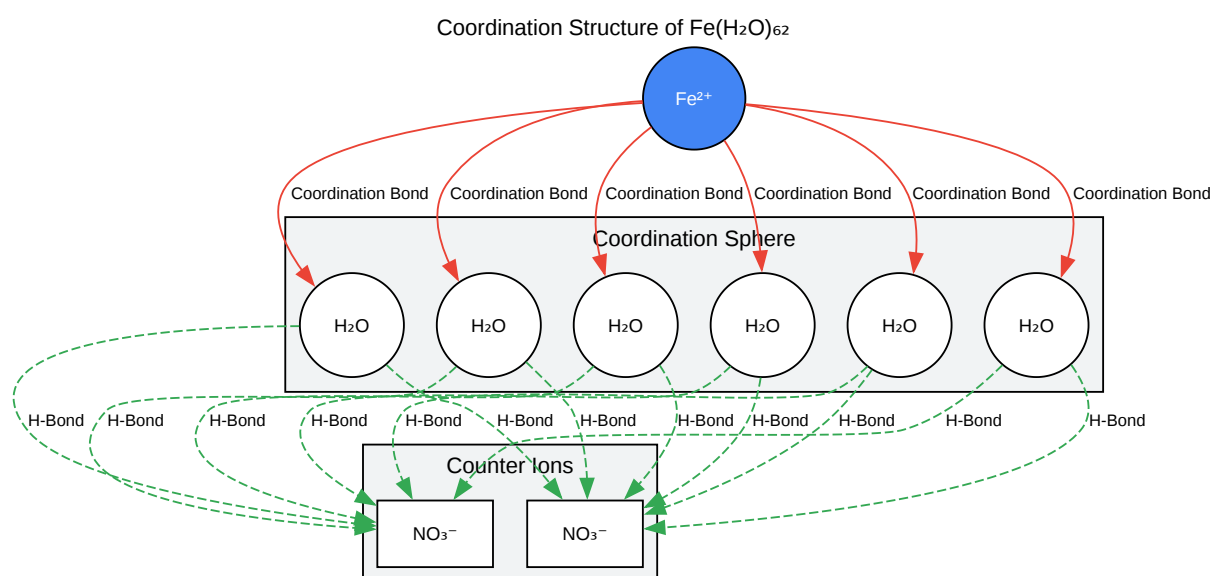
The analysis of **ferrous nitrate hexahydrate** follows a logical progression from synthesis to detailed characterization, confirming both its composition and structure.



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Workflow from synthesis to structural and chemical analysis.

The octahedral coordination of the Fe(II) ion by water molecules is a central feature of the compound's structure, which is then stabilized in the solid state by nitrate ions through hydrogen bonding.



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Diagram of the $[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$ complex and nitrate ions.

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